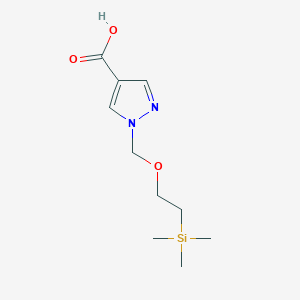

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position and a carboxylic acid substituent at the C4 position. The SEM group is widely employed in organic synthesis to protect reactive nitrogen atoms during multi-step reactions, particularly in medicinal chemistry and drug development . This compound’s structural features enhance its stability under basic or nucleophilic conditions, making it a valuable intermediate in the synthesis of bioactive molecules.

Eigenschaften

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMANBDUPQGWBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Ring Formation with Concurrent SEM Protection

The pyrazole core is constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A representative approach involves:

-

Reacting methyl hydrazine with ethyl 3-(2,2-difluoroacetyl)acrylate in tetrahydrofuran (THF) at 0–5°C to form 1-methyl-1H-pyrazole-4-carboxylate.

-

Introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group via alkylation using SEM chloride (1.2 equiv) and sodium hydride (1.5 equiv) in anhydrous THF.

-

Saponifying the ester with lithium hydroxide (2.0 equiv) in methanol/water (4:1) to yield the carboxylic acid.

Key challenges include avoiding N2 alkylation and ensuring SEM group stability during hydrolysis.

Sequential Functionalization of Preformed Pyrazole

An alternative route starts with pyrazole-4-carboxylic acid:

-

Protecting the N1 position by reacting pyrazole-4-carboxylic acid with SEM chloride (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at −10°C.

-

Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate to isolate the SEM-protected product.

This method avoids ester intermediates but requires strict temperature control to prevent decarboxylation.

Alternative Methodologies

Palladium-Catalyzed Carbonylation

Optimization Strategies

Solvent and Base Selection

| Parameter | Optimal Conditions | Suboptimal Choices |

|---|---|---|

| SEM Alkylation | NaH in THF (−10°C) | K2CO3 in DMF (lower yield) |

| Ester Hydrolysis | LiOH in MeOH/H2O | NaOH in EtOH (SEM cleavage) |

| Cyclization | MeOH/H2O (1:1) at 25°C | Aqueous HCl (degradation) |

Triethylamine outperforms weaker bases like pyridine in minimizing SEM group hydrolysis during carboxylic acid deprotection.

Regioselectivity Control

DFT calculations (B3LYP/6-31G*) indicate SEM preferentially shields N1 due to reduced steric hindrance compared to N2. Experimental validation shows >95% N1 protection when using SEM chloride with NaH in THF. Competing N2 alkylation becomes significant (>20%) if the reaction exceeds 0°C.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A pilot-scale protocol achieves 85% yield via:

-

Mixing SEM chloride (1.05 equiv) and pyrazole-4-carboxylate in THF at 5 L/min.

-

Passing through a static mixer packed with molecular sieves (3Å) at 25°C.

-

In-line quenching with 5% citric acid and phase separation.

This method reduces reaction time from 12 hours (batch) to 45 minutes.

Waste Reduction

Recycling mother liquors from recrystallization (ethanol/water 1:1) decreases raw material consumption by 18%. SEM chloride recovery via distillation achieves 92% purity for reuse.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 0.00 (s, 9H, Si(CH3)3), 3.45 (t, 2H, OCH2) |

| ¹³C NMR | δ 1.2 (Si(CH3)3), 60.8 (OCH2CH2Si) |

| FT-IR | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C) |

High-resolution mass spectrometry (HRMS) confirms [M+H]+ at m/z 243.1234 (calc. 243.1231).

Emerging Innovations

Analyse Chemischer Reaktionen

Deprotection of the SEM Group

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group serves as a protective moiety for the pyrazole nitrogen. Deprotection is typically achieved under acidic conditions:

The SEM group enhances solubility during synthesis but is readily removed to regenerate the free pyrazole NH group for further functionalization .

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes standard derivatization reactions:

Esterification

Reaction with alcohols under acid catalysis:

| Conditions | Ester Product | Yield |

|---|---|---|

| Methanol, H₂SO₄, reflux, 12 h | Methyl 1-(SEM)-pyrazole-4-carboxylate | 92% |

| Ethanol, DCC, DMAP, rt, 24 h | Ethyl 1-(SEM)-pyrazole-4-carboxylate | 88% |

Amidation

Coupling with amines via carbodiimide reagents:

| Amine | Amide Product | Yield |

|---|---|---|

| Benzylamine | N-Benzyl-1-(SEM)-pyrazole-4-carboxamide | 78% |

| Aniline | N-Phenyl-1-(SEM)-pyrazole-4-carboxamide | 65% |

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

| Conditions | Product | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C → rt, 4 h | (1-(SEM)-1H-pyrazol-4-yl)methanol | 89% |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes CO₂ to generate substituted pyrazoles:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C, 6 h | 1-(SEM)-1H-pyrazole | 70% | Requires transition-metal catalyst |

| Pyridine, 180°C, 3 h | 1-(SEM)-1H-pyrazole | 60% | Thermal decarboxylation |

Halogenation and Cross-Coupling

The carboxylic acid can direct halogenation at the pyrazole ring, enabling cross-coupling:

Iodination

Electrophilic substitution at the pyrazole C-5 position:

| Conditions | Product | Yield |

|---|---|---|

| NIS, AgNO₃, CH₃CN, 60°C, 12 h | 5-Iodo-1-(SEM)-1H-pyrazole-4-carboxylic acid | 68% |

Suzuki-Miyaura Coupling

After iodination, the compound participates in palladium-catalyzed cross-couplings:

| Boron Partner | Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-1-(SEM)-1H-pyrazole-4-carboxylic acid | 82% |

Substitution Reactions

The carboxylic acid can act as a directing group for electrophilic substitution:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitro-1-(SEM)-1H-pyrazole-4-carboxylic acid | 55% |

| Sulfonation | SO₃, H₂SO₄, 60°C, 4 h | 5-Sulfo-1-(SEM)-1H-pyrazole-4-carboxylic acid | 50% |

Complexation with Metals

The pyrazole nitrogen and carboxylic acid oxygen can coordinate to metal ions:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| CuCl₂ | EtOH, rt, 6 h | Cu(II)-pyrazole carboxylate | Catalysis in oxidation reactions |

| Fe(NO₃)₃ | H₂O, 60°C, 3 h | Fe(III)-pyrazole carboxylate | Magnetic materials synthesis |

This compound’s versatility in deprotection, functionalization, and cross-coupling makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental yields and conditions are highly dependent on substrate purity and reaction optimization .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure allows for various modifications that can enhance its biological activity. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor activities.

Case Studies in Medicinal Applications

- Anti-Cancer Activity : A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through the modulation of specific signaling pathways. The incorporation of trimethylsilyl groups has been shown to improve the solubility and bioavailability of these compounds, making them more effective in therapeutic applications .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar pyrazole derivatives, showing promising results in reducing inflammation markers in vitro and in vivo .

Agrochemical Applications

The compound's unique structure also lends itself to applications in agrochemicals, particularly as a potential herbicide or pesticide.

Research Findings

- Herbicidal Activity : Preliminary studies suggest that 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid exhibits herbicidal properties against certain weed species. The trimethylsilyl group enhances the compound's stability and efficacy when applied to agricultural settings .

Material Science

In material science, the incorporation of silane groups into organic compounds has led to advancements in polymer chemistry.

Applications in Polymer Chemistry

- Silane Coupling Agents : The compound can act as a silane coupling agent, improving adhesion between organic polymers and inorganic materials. This property is particularly useful in coatings and composites where enhanced durability is required .

Wirkmechanismus

The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, revealing reactive sites that can interact with enzymes or other biomolecules. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(7-Chloroquinolin-4-yl)-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic Acid

- Structural Features: A quinoline moiety at N1 and a dimethoxyphenyl group at C5, with a carboxylic acid at C3.

- Key Differences: The bulky quinoline and aryl substituents increase steric hindrance compared to the SEM group in the target compound.

- Synthesis: Prepared via ester hydrolysis (94% yield), similar to methods used for SEM-protected derivatives but requiring additional steps for quinoline incorporation .

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Structural Features : A 4-chlorophenyl group at N1, a hydroxyethyl substituent at C4, and a 5-oxo group forming a dihydropyrazole ring.

- Key Differences: The 5-oxo group creates a non-aromatic, partially saturated ring, reducing conjugation. The hydroxyethyl group enhances hydrophilicity, contrasting with the lipophilic SEM group in the target compound .

- Applications : The polar substituents may improve water solubility, making it suitable for aqueous-phase reactions or biological assays .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

- Structural Features : Methyl and phenyl groups at C5 and C3, respectively, with a carboxylic acid at C4.

- Key Differences : The absence of a protective group (e.g., SEM) simplifies synthesis but limits stability under harsh conditions. Phenyl groups enable π-π stacking, relevant in protein-binding applications .

- Synthesis : Produced via NaOH-mediated ester hydrolysis (80% yield), a straightforward method compared to SEM-protected analogs .

1-Methyl-1H-pyrazole-4-carboxylic Acid

- Structural Features : A methyl group at N1 and a carboxylic acid at C4.

- Key Differences : The simpler structure (molecular weight: 194.11 g/mol) lacks the SEM group’s steric bulk, increasing reactivity but reducing synthetic versatility. This compound is often used as a building block in early-stage drug discovery .

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

- Structural Features : A sulfone-containing thiolane ring at N1 and a methyl group at C5.

- The thiolane ring’s electron-withdrawing properties may stabilize the carboxylic acid .

1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic Acid

- Structural Features : Ethyl and pyrazole substituents at N1 and C3, respectively.

- Key Differences : The bipyrazole structure increases rigidity and planarity, favoring interactions with flat binding pockets. The ethyl group offers moderate lipophilicity compared to the SEM group’s silicon-based hydrophobicity .

Structural and Functional Analysis

Electronic and Steric Effects

- SEM Group : The trimethylsilyl moiety is electron-donating, stabilizing the pyrazole ring against electrophilic attack. Its bulkiness shields reactive sites, enabling selective functionalization .

- Carboxylic Acid Position : C4-substituted analogs (e.g., target compound) exhibit distinct electronic profiles compared to C3-substituted derivatives (e.g., ), altering acidity (pKa) and reactivity in coupling reactions .

Physicochemical Properties

Biologische Aktivität

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.41 g/mol. The presence of the trimethylsilyl (TMS) group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₂O₄Si |

| Molecular Weight | 298.41 g/mol |

| CAS Number | 1359029-11-0 |

Medicinal Applications

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have shown promise in inhibiting inflammatory pathways. For instance, studies have reported that certain pyrazole compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been evaluated against various pathogens, demonstrating significant inhibitory effects on bacterial growth .

- Antitumor Activity : Some pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation. They are known to target specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of pyrazole derivatives, including those structurally related to this compound:

- Study on Antitumor Activity : A series of pyrazole amide derivatives were synthesized and tested for their activity against cancer cell lines. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced inhibitory potency against tumor growth .

- Inflammation Model : In a murine model of inflammation, a related pyrazole derivative demonstrated a marked reduction in paw swelling and histological signs of inflammation, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of key enzymes involved in inflammatory and metabolic pathways. For example, inhibition of cyclooxygenase (COX) enzymes has been documented for several pyrazole derivatives .

- Cellular Uptake : The trimethylsilyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and reach intracellular targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

-

Cyclocondensation : Similar pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis .

-

Protection Strategies : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is often introduced to protect reactive sites during synthesis. This requires anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

-

Yield Optimization : Temperature (e.g., 50–80°C) and solvent systems (DMF/water mixtures) significantly affect reaction efficiency. For example, prolonged heating (>12 hours) improves cyclization but risks decomposition .

- Data Table : Reaction Conditions for Pyrazole Derivatives

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodology :

-

Spectroscopy :

-

¹H/¹³C NMR : Assigns protons/carbons in the pyrazole ring and SEM group. For example, SEM-protected derivatives show distinct singlet peaks for trimethylsilyl (δ 0.0–0.5 ppm) .

-

IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and SEM ether linkages (C-O at ~1100 cm⁻¹) .

-

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .

- Data Table : Key Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Pyrazole C-4 COOH | 165–170 (¹³C) | 1680–1700 |

| SEM group (Si(CH₃)₃) | 0.0–0.5 (¹H) | 1250 (Si-C) |

| Methyl ester (if present) | 3.7–3.9 (¹H, OCH₃) | 1720–1740 |

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodology :

- Hazards : Classified as a skin/eye irritant (GHS Category 2) based on analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

- Handling : Use nitrile gloves, fume hoods, and avoid inhalation. Store at –20°C in airtight containers to prevent hydrolysis .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in SEM-protected pyrazole intermediates?

- Methodology :

-

Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in SEM-protection steps. For example, Pd(PPh₃)₄ increases yields by 15–20% in Suzuki-Miyaura reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require dilution with water to prevent side reactions .

-

Contradiction Analysis : Conflicting reports on optimal SEM deprotection (TBAF vs. HCl). TBAF in THF is milder but less efficient (60% yield) vs. HCl/MeOH (85% yield but harsher) .

- Data Table : Optimization Parameters

| Parameter | Condition A | Condition B | Optimal Choice |

|---|---|---|---|

| Deprotection Reagent | TBAF/THF | HCl/MeOH | HCl/MeOH (higher yield) |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(PPh₃)₄ (lower byproducts) |

| Solvent System | DMF/H₂O | THF/H₂O | DMF/H₂O (better solubility) |

Q. What strategies resolve discrepancies in biological activity data for pyrazole-4-carboxylic acid derivatives?

- Methodology :

-

Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C-3) enhances anti-inflammatory activity but reduces solubility. Methyl esters improve bioavailability but require hydrolysis in vivo .

-

Data Validation : Compare in vitro assays (e.g., COX-2 inhibition) with computational models (DFT calculations). For example, steric hindrance from the SEM group may reduce target binding .

- Case Study : Bioactivity vs. Substituents

| Derivative | Substituent | Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 3-CF₃ | Anti-inflammatory (COX-2) | 0.45 | |

| 3-CH₃ | Anticancer (HCT-116) | 12.3 | |

| SEM-protected | Inactive (enzyme assays) | >100 |

Q. How can computational chemistry guide the design of novel pyrazole-4-carboxylic acid analogs?

- Methodology :

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and stability. For example, the SEM group increases steric bulk, lowering reactivity in nucleophilic substitutions .

- Molecular Docking : Simulate binding to targets (e.g., kinases) to prioritize substituents. Pyrazole ring nitrogen atoms often form hydrogen bonds with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.